2-Amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
2-Amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
The synthesis of 2-Amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes, amines, and ketones under specific conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to maximize efficiency and minimize waste.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of amino and phenyl groups allows for oxidation reactions, which can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atom under specific conditions. Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives and reduced forms of the original compound.
Scientific Research Applications
2-Amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The presence of multiple functional groups allows it to form hydrogen bonds, coordinate with metal ions, and participate in various biochemical pathways. These interactions can modulate the activity of target molecules, leading to desired therapeutic or chemical effects.
Comparison with Similar Compounds
Similar compounds to 2-Amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile include other quinoline derivatives and fluorophenyl-containing compounds. What sets this compound apart is its unique combination of functional groups, which provides a distinct set of chemical and biological properties. Similar compounds may include:
- 2-Amino-4-fluorophenol
- 2-Amino-4,6-dihydroxypyrimidine derivatives
- Various benzoxazole and benzoxazine derivatives
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to different reactivity and applications.
Properties
Molecular Formula |
C24H22FN3O |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-1-phenyl-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C24H22FN3O/c1-24(2)12-19-22(20(29)13-24)21(15-8-10-16(25)11-9-15)18(14-26)23(27)28(19)17-6-4-3-5-7-17/h3-11,21H,12-13,27H2,1-2H3 |
InChI Key |
JCPVHQJWKPLWLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=CC=C3)N)C#N)C4=CC=C(C=C4)F)C(=O)C1)C |
Origin of Product |
United States |
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